Chemical structure and physical properties of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine
Chemical structure and physical properties of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine
An In-Depth Technical Guide to 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine. As this molecule is not extensively documented in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer predictive insights into its properties and a robust, scientifically-grounded framework for its synthesis and characterization. This approach is designed to empower researchers in drug discovery and medicinal chemistry with the foundational knowledge required to explore this promising scaffold.
Molecular Structure and Chemical Identity
The foundational step in understanding any chemical entity is a thorough analysis of its structure. 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine is a heterocyclic compound featuring a disubstituted pyridine ring.
IUPAC Name: 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine
The structure is characterized by two key components:
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A 2-Bromopyridine Core: The pyridine ring is substituted at the 2-position with a bromine atom. This halogen serves as a crucial synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[1][2] This versatility allows for the strategic introduction of diverse molecular fragments, making it a valuable building block for creating libraries of analogues for structure-activity relationship (SAR) studies.[2]
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An N-Propyl-Piperidine Moiety: Attached at the 5-position of the pyridine ring is a piperidine ring, which is N-alkylated with a propyl group. The piperidine scaffold is a prevalent feature in many approved drugs, particularly those targeting the central nervous system (CNS), due to its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[3] The linkage at the C2 position of the piperidine ring introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. The N-propyl group further modulates the molecule's lipophilicity and steric profile, which can be critical for target binding and selectivity.
Below is a diagram illustrating the chemical structure.
Caption: Chemical Structure of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine
Physicochemical Properties (Predicted)
| Property | Predicted Value | Justification / Source |
| Molecular Formula | C₁₃H₁₉BrN₂ | Based on atom count from the chemical structure. |
| Molecular Weight | 283.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid or high-boiling point oil at room temperature. | Similar compounds like 2-Bromo-5-(piperidin-1-ylmethyl)pyridine are solids.[4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water, but can form salts with acids to enhance aqueous solubility. | General property of similar organic molecules. The piperidine nitrogen provides a basic site for salt formation. |
| XlogP | ~3.5 - 4.5 | Estimated based on the presence of the lipophilic propyl group and bromopyridine core, compared to related structures.[5] |
| pKa (of Piperidine N) | ~8.5 - 9.5 | The piperidine nitrogen is a secondary amine, and its basicity is expected to be in this typical range. |
Proposed Synthetic Pathway
A logical and efficient synthesis of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine can be envisioned starting from commercially available precursors. The most direct strategy involves the N-alkylation of a piperidine-substituted bromopyridine intermediate.
A plausible precursor is (S)-2-Bromo-5-(piperidin-2-yl)pyridine (CAS 1212898-88-8), which is commercially available.[6] This simplifies the synthesis to a final N-alkylation step.
Overall Reaction Scheme:
(S)-2-Bromo-5-(piperidin-2-yl)pyridine + 1-Bromopropane → (S)-2-Bromo-5-(1-propylpiperidin-2-yl)pyridine
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: N-Alkylation
This protocol is a self-validating system based on standard procedures for the N-alkylation of secondary amines.
Objective: To synthesize 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine via N-alkylation of 2-Bromo-5-(piperidin-2-yl)pyridine.
Materials:
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2-Bromo-5-(piperidin-2-yl)pyridine (1.0 eq)
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1-Bromopropane (1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
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Acetonitrile (CH₃CN), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Bromo-5-(piperidin-2-yl)pyridine and anhydrous acetonitrile.
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Addition of Base: Add anhydrous potassium carbonate to the stirring solution. The use of a mild inorganic base like K₂CO₃ is crucial to neutralize the HBr formed during the reaction without causing side reactions.
-
Addition of Alkylating Agent: Add 1-bromopropane dropwise to the suspension. A slight excess (1.2 eq) is used to ensure complete conversion of the starting material.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.
Spectroscopic and Analytical Characterization (Predicted)
Characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the analysis of similar structures.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, 500 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Multiplicity & Integration |
| 8.2 - 8.4 | Doublet, 1H |
| 7.5 - 7.7 | Doublet of Doublets, 1H |
| 7.3 - 7.5 | Doublet, 1H |
| 2.8 - 3.2 | Multiplet, 1H |
| 2.2 - 2.6 | Multiplet, 2H |
| 1.2 - 2.0 | Multiplets, 8H |
| 0.8 - 1.0 | Triplet, 3H |
| ¹³C NMR (Predicted, 125 MHz, CDCl₃) | |
| Chemical Shift (δ, ppm) | Assignment |
| 150 - 155 | Pyridine C-6 |
| 140 - 142 | Pyridine C-2 (C-Br) |
| 138 - 140 | Pyridine C-4 |
| 130 - 135 | Pyridine C-5 |
| 125 - 128 | Pyridine C-3 |
| 55 - 65 | Piperidine C-2 & C-6 |
| 50 - 55 | N-CH₂ (propyl) |
| 20 - 35 | Piperidine C-3, C-4, C-5 & Propyl CH₂ |
| 10 - 15 | Propyl CH₃ |
Mass Spectrometry (MS)
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Expected [M+H]⁺: 284.08
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Key Feature: The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺. This provides a definitive confirmation of the presence of bromine.
Applications in Drug Discovery and Medicinal Chemistry
The 2-Bromo-5-(substituted-piperidine)pyridine scaffold is of significant interest to medicinal chemists for several reasons:
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Versatile Intermediate: As highlighted, the 2-bromo position is a prime site for modification via cross-coupling chemistry. This allows for the rapid generation of a diverse library of compounds to explore SAR. For instance, replacing the bromine with various aryl or heteroaryl groups can probe interactions with specific pockets in a biological target.[9]
-
Prevalence in Bioactive Molecules: Pyridine derivatives are a cornerstone of modern pharmaceuticals, found in drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[3][10] Their ability to act as hydrogen bond acceptors and engage in π-stacking interactions makes them effective pharmacophores.
-
Favorable ADME Properties: The piperidine ring is often incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles. It can increase solubility and metabolic stability while providing a vector for interacting with biological targets.
-
Potential Therapeutic Targets: Given the structural motifs, this scaffold could be explored for activity against a range of targets, including:
-
Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding pyridine motif.[2]
-
GPCR Ligands: The piperidine moiety is common in ligands for G-protein coupled receptors.
-
Ion Channel Modulators: Substituted piperidines are known to modulate various ion channels.
-
Safety and Handling
While specific toxicity data for 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine is not available, general precautions for handling brominated heterocyclic compounds should be followed:
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Health Hazards: Brominated organic compounds can be irritating to the skin, eyes, and respiratory system.[11][12] Avoid direct contact and inhalation. In case of accidental exposure, follow standard first-aid procedures.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
This guide provides a predictive yet scientifically rigorous foundation for the study and application of 2-Bromo-5-(1-propylpiperidin-2-yl)pyridine. By leveraging established chemical principles and data from analogous structures, researchers can confidently proceed with the synthesis, characterization, and exploration of this promising molecule in their drug discovery programs.
References
- The Royal Society of Chemistry. (2015). Supporting Information for a chemical publication. This source provides examples of NMR spectra for various substituted pyridine and piperidine-like structures, which can be used as a basis for predicting the spectra of the target compound.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from PrepChem. This reference details a bromination reaction using N-bromosuccinimide (NBS), a common method for halogenating pyridine derivatives. [Link]
-
Popov, I., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. This paper discusses the utility of 2-bromopyridines as versatile synthetic intermediates. [Link]
-
PubChemLite. (n.d.). 2-bromo-5-(prop-1-en-2-yl)pyridine. Retrieved from PubChemLite. Provides predicted properties like XlogP for a related compound. [Link]
-
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Details the use of Suzuki cross-coupling reactions with bromopyridine substrates. [Link]
-
SpectraBase. (n.d.). 2-(5-Bromo-2-thiazolyl)-3,5-dimethylpyridine. Retrieved from SpectraBase. An example of mass spectrometry data for a related heterocyclic compound. [Link]
-
NextSDS. (n.d.). 5-Bromo-2-(piperidin-1-yl)pyridine — Chemical Substance Information. Retrieved from NextSDS. Provides identifiers for a related substance. [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. Retrieved from Google Patents. Describes a Grignard reaction approach to functionalize bromopyridines.
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Al-Ostoot, F. H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Although focused on pyrimidines, this review highlights the importance of N-containing heterocycles in drug development. [Link]
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Kumar, B., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. A comprehensive review on the importance of the pyridine scaffold in recently approved drugs. [Link]
-
Wang, Z., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers. Discusses the broad biological activities of pyridinone derivatives, which share structural similarities with pyridines. [Link]
-
El-Sayed, N. N. E. (Ed.). (2022). Recent Developments in the Synthesis and Applications of Pyridines. IntechOpen. A book covering various aspects of pyridine chemistry and applications. [Link]
-
Roy, M., et al. (2016). 2-Bromo-5-methylpyridine. ResearchGate. Provides crystal structure information for a simple substituted bromopyridine. [Link]
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